1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
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Overview
Description
The compound with the chemical structure “Coc(=O)C1ccc(=CN1C(=O)OC©©C)B1OC©©C©©O1” is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including carbonyl, ester, and boronic ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through a multi-step process involving several key reactions. One possible synthetic route is as follows:
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Formation of the Boronic Ester Group: : The initial step involves the formation of the boronic ester group. This can be achieved by reacting a boronic acid with an alcohol in the presence of a catalyst such as palladium. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.
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Formation of the Carbonyl Group: : The next step involves the introduction of the carbonyl group. This can be achieved through an oxidation reaction, where an alcohol is oxidized to a ketone using an oxidizing agent such as chromium trioxide or potassium permanganate.
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Formation of the Ester Group: : The final step involves the formation of the ester group. This can be achieved by reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 100-120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
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Oxidation: : The presence of the carbonyl group makes the compound susceptible to oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form carboxylic acids or other oxidized products.
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Reduction: : The compound can also undergo reduction reactions. Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to form alcohols or other reduced products.
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Substitution: : The presence of the ester and boronic ester groups makes the compound susceptible to substitution reactions. Common reagents such as halogens or nucleophiles can be used to substitute the functional groups and form new compounds.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, nucleophiles
Reaction Conditions: Mild to moderate temperatures, controlled pH, and the use of catalysts or dehydrating agents
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated compounds, nucleophilic substitution products
Scientific Research Applications
The compound has several scientific research applications, including:
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Chemistry: : The compound can be used as a building block in organic synthesis. Its unique structure and functional groups make it a valuable intermediate in the synthesis of more complex molecules.
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Biology: : The compound may have potential applications in biological research. Its ability to undergo various chemical reactions makes it a useful tool for studying enzyme-catalyzed reactions and other biochemical processes.
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Medicine: : The compound may have potential applications in medicinal chemistry. Its unique structure and functional groups make it a potential candidate for drug development and other therapeutic applications.
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Industry: : The compound may have potential applications in the chemical industry. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which the compound exerts its effects involves several key steps:
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Molecular Targets: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbonyl, ester, and boronic ester groups suggests that the compound may interact with these targets through hydrogen bonding, covalent bonding, or other types of interactions.
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Pathways Involved: : The compound may be involved in various biochemical pathways, such as oxidation-reduction reactions, substitution reactions, and other metabolic processes. The presence of the functional groups suggests that the compound may be involved in these pathways through its ability to undergo various chemical reactions.
Comparison with Similar Compounds
The compound can be compared with other similar compounds, such as:
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Boronate Esters: : These compounds contain a boronic ester group and are commonly used in organic synthesis. The presence of the boronic ester group makes these compounds valuable intermediates in the synthesis of more complex molecules.
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Carbonyl Compounds: : These compounds contain a carbonyl group and are commonly used in organic synthesis. The presence of the carbonyl group makes these compounds susceptible to oxidation and reduction reactions, making them valuable intermediates in the synthesis of more complex molecules.
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Ester Compounds: : These compounds contain an ester group and are commonly used in organic synthesis. The presence of the ester group makes these compounds susceptible to substitution reactions, making them valuable intermediates in the synthesis of more complex molecules.
The uniqueness of the compound lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it a valuable intermediate in various scientific research applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-11-12(9-10-13(20)14(21)23-8)19-25-17(4,5)18(6,7)26-19/h11,13H,9-10H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHOMPJCXITAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(CC2)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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